Chiroptical Identity: Optical Rotation Differentiation Between Boc-N-methyl-D-leucine and Boc-N-methyl-L-leucine
Boc-N-methyl-D-leucine and its L-enantiomer exhibit opposite-sign specific rotations, providing a straightforward chiroptical fingerprint for identity verification and enantiomeric purity assessment. The D-enantiomer (CAS 89536-84-5) shows [α]D20 = +28 ± 2° (c = 1.161 in MeOH) , while the L-enantiomer (CAS 53363-89-6) shows [α]20/D = −36 ± 2° (c = 1% in methylene chloride) . The opposite sign and non-identical magnitude confirm that the two enantiomers are spectroscopically distinguishable and cannot be used interchangeably. Procurement documentation must match the expected sign of rotation; a sign reversal indicates enantiomeric contamination or mislabeling.
| Evidence Dimension | Specific optical rotation [α]D20 |
|---|---|
| Target Compound Data | +28 ± 2° (c = 1.161 in MeOH) |
| Comparator Or Baseline | Boc-N-methyl-L-leucine: −36 ± 2° (c = 1% in CH₂Cl₂) |
| Quantified Difference | Opposite sign (positive vs negative); magnitude difference of approximately 8° (solvent-dependent comparison noted) |
| Conditions | Polarimetry at 20 °C; D-form in MeOH, L-form in methylene chloride as per vendor specifications |
Why This Matters
This differential enables unambiguous enantiomeric identity confirmation during incoming quality control, preventing procurement of the wrong stereoisomer which would produce peptides with inverted chirality at the leucine α-carbon and potentially abolished biological activity.
